Triamcinolone-13C3 Acetonide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

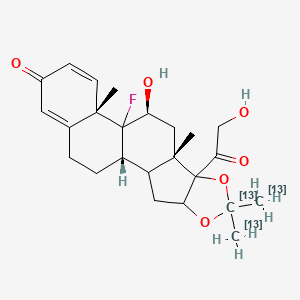

Triamcinolone-13C3 Acetonide is a synthetic corticosteroid, a derivative of triamcinolone acetonide, where three carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of corticosteroids. Triamcinolone acetonide itself is widely used in medicine for its potent anti-inflammatory and immunosuppressive properties .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Triamcinolone-13C3 Acetonide involves the incorporation of carbon-13 isotopes into the triamcinolone acetonide structure. This can be achieved through isotopic labeling techniques during the synthesis of the precursor molecules. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. High-performance liquid chromatography (HPLC) is often used to verify the composition and purity of the compound .

化学反应分析

Oxidation and Hydrolysis Reactions

-

Oxidation : Tetraene acetate undergoes oxidation with potassium permanganate (KMnO₄) in acetone, introducing hydroxyl groups at strategic positions . For the 13C3 variant, acetone-13C3 replaces standard acetone to label the acetonide group.

-

Hydrolysis : The intermediate oxide is treated with NaOH in methanol/dichloromethane, cleaving ester bonds and forming triamcinolone diacetate .

Epoxidation and Fluoridation

-

Epoxy Reaction : Hydrolysate reacts with perchloric acid and N-bromosuccinimide (NBS) to form an intermediate halide, followed by sodium carbonate/potassium hydroxide treatment to yield the epoxy compound .

-

Fluorination : A fluorination step at the 9α position introduces the fluorine atom critical for glucocorticoid receptor binding .

Table 1: Key Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxidation | KMnO₄, acetone-13C3, 0–5°C | 98.5 |

| Hydrolysis | NaOH, methanol/dichloromethane, 0–5°C | 80 |

| Epoxidation | NBS, Na₂CO₃/KOH, acetone | 75 |

Metabolic Reactions

Triamcinolone-13C3 acetonide undergoes hepatic metabolism via cytochrome P450 enzymes, producing labeled metabolites detectable via mass spectrometry .

Primary Metabolic Pathways

-

6β-Hydroxylation : The major metabolite, 6β-hydroxy-triamcinolone-13C3 acetonide, retains the 13C label in the acetonide moiety .

-

21-Carboxylation : Oxidation at C21 forms 21-carboxythis compound, a less active metabolite .

Table 2: Metabolic Profile

| Metabolite | Enzyme Involved | Bioactivity Relative to Parent |

|---|---|---|

| 6β-Hydroxy-triamcinolone-13C3 acetonide | CYP3A4 | 10% |

| 21-Carboxythis compound | Alcohol dehydrogenase | <5% |

Degradation and Stability

-

Photodegradation : Exposure to UV light induces cleavage of the 16,17-acetal group, forming labeled triamcinolone and acetone-13C3 .

-

Hydrolysis : The acetonide group resists hydrolysis under physiological pH (t₁/₂ = 2.4 hours) .

Toxicokinetics

科学研究应用

Triamcinolone-13C3 Acetonide is extensively used in scientific research, including:

Chemistry: Studying the metabolic pathways and degradation products of corticosteroids.

Biology: Investigating the biological effects and interactions of corticosteroids at the cellular level.

Medicine: Understanding the pharmacokinetics and pharmacodynamics of corticosteroids in the human body.

Industry: Developing new formulations and delivery systems for corticosteroids

作用机制

Triamcinolone-13C3 Acetonide exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding induces the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of specific genes, leading to the synthesis of anti-inflammatory proteins and the inhibition of pro-inflammatory mediators such as cytokines and prostaglandins .

相似化合物的比较

Triamcinolone Acetonide: The non-labeled version of the compound, widely used in clinical settings.

Triamcinolone Hexacetonide: Another derivative with similar therapeutic applications but different pharmacokinetic properties.

Fluocinolone Acetonide: A related corticosteroid with comparable anti-inflammatory effects

Uniqueness: Triamcinolone-13C3 Acetonide is unique due to its isotopic labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the distribution, metabolism, and excretion of corticosteroids, which are not possible with non-labeled compounds .

属性

IUPAC Name |

(1S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15-,16?,17-,19?,21-,22-,23?,24?/m0/s1/i1+1,2+1,20+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNDXUCZADRHECN-NULWQFMMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H](C3([C@H](C1CC4C2(O[13C](O4)([13CH3])[13CH3])C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。